4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline
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Overview
Description
4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline is an organic compound that features a chloro-substituted aniline group attached to a prop-2-yn-1-yl chain, which is further substituted with a phenylsulfanyl and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline typically involves multiple steps:
Formation of the Prop-2-yn-1-yl Chain: The prop-2-yn-1-yl chain can be synthesized through a series of reactions starting from propargyl alcohol
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with the protected propargyl derivative.
Formation of the Aniline Derivative: The aniline derivative is synthesized by reacting 4-chloroaniline with the intermediate formed in the previous steps under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline can undergo various types of chemical reactions:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can interact with active sites of enzymes, potentially inhibiting their activity. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-[1-(phenylsulfanyl)prop-2-yn-1-yl]aniline: Lacks the trimethylsilyl group, which may affect its stability and reactivity.
4-Chloro-N-[1-(phenylsulfanyl)-3-(methyl)prop-2-yn-1-yl]aniline: Contains a methyl group instead of a trimethylsilyl group, which may influence its lipophilicity and biological activity.
Uniqueness
4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline is unique due to the presence of the trimethylsilyl group, which enhances its stability and lipophilicity. This makes it a valuable compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
90261-29-3 |
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Molecular Formula |
C18H20ClNSSi |
Molecular Weight |
346.0 g/mol |
IUPAC Name |
4-chloro-N-(1-phenylsulfanyl-3-trimethylsilylprop-2-ynyl)aniline |
InChI |
InChI=1S/C18H20ClNSSi/c1-22(2,3)14-13-18(21-17-7-5-4-6-8-17)20-16-11-9-15(19)10-12-16/h4-12,18,20H,1-3H3 |
InChI Key |
INYUYJWTMWSIAI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(NC1=CC=C(C=C1)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
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